molecular formula C22H24N4O3S2 B2479999 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 361172-43-2

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2479999
M. Wt: 456.58
InChI Key: CMUMYZWEUMMERF-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Sulfonamide Derivatives : The chemical reactivity of certain enaminonitriles was explored for synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, which are structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide. These compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting their potential in medicinal chemistry (Fahim & Shalaby, 2019).

  • Design and Synthesis of Antibacterial Agents : Novel analogs of benzamides, similar in structure to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide, were synthesized and displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings underscore their significance in the development of new antibacterial agents (Palkar et al., 2017).

  • Development of Photovoltaic Devices : Thieno[3,4-b]pyrazine-based monomers, structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide, were synthesized and used in donor−acceptor copolymers for photovoltaic devices. The study of these copolymers' optical properties, electrochemical behavior, and energy levels provides valuable insights into their application in photovoltaic technologies (Zhou et al., 2010).

Biological Evaluation

  • Antitumor and Antimicrobial Activities : Benzamides similar to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide have shown potential biological applications, including screening against human recombinant alkaline phosphatase and testing for inhibitory potential against recombinant human ecto-5′-nucleotidases. These studies indicate the potential of these compounds in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).

  • Application in Luminescent Supramolecular Liquid Crystals : Compounds containing 4-aryl-1H-pyrazole units, structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide, have been utilized in the self-assembly of luminescent supramolecular liquid crystals. These materials display hexagonal and rectangular columnar mesophases and exhibit luminescent properties in the visible region, offering potential applications in advanced materials science (Moyano et al., 2013).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14-9-15(2)11-17(10-14)26-21(19-12-30-13-20(19)24-26)23-22(27)16-5-7-18(8-6-16)31(28,29)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUMYZWEUMMERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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